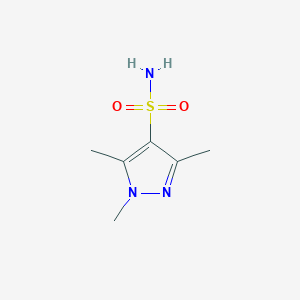
1,3,5-Trimethyl-1H-pyrazol-4-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a chemical compound with the molecular formula C6H11N3O2S . It is a derivative of pyrazole, a class of organic compounds characterized by a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The compound is also related to sulfonamides, a group of compounds characterized by the presence of a sulfonamide functional group .
Synthesis Analysis
The synthesis of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide and related compounds has been reported in the literature. For instance, 1,3,5-trisubstituted-1H-pyrazoles have been synthesized starting from α, β -unsaturated aldehydes/ketones and hydrazine using catalyst H3[12O40]/SiO2 under microwave irradiation and solvent-free conditions . Another method involves the cyclocondensation of α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .
Molecular Structure Analysis
The molecular structure of 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide consists of a pyrazole ring, which is a five-membered aromatic ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted at the 1, 3, and 5 positions with methyl groups. Additionally, a sulfonamide group is attached to the 4 position of the pyrazole ring .
Chemical Reactions Analysis
While specific chemical reactions involving 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have not been reported, it is known that pyrazole derivatives can undergo various types of reactions. For example, the reaction of pyrazole derivatives with radical inhibitors has been reported to proceed through an anionic mechanism, not a radical mechanism .
Wissenschaftliche Forschungsanwendungen
Biologische Aktivitäten
1,3,5-Trimethylpyrazol-haltige Malonamidderivate, die auf Pyflubumid basieren, wurden entwickelt, synthetisiert und charakterisiert . Diese Verbindungen zeigten gute Aktivitäten gegen Tetranychus cinnabarinus, Plutella xylostella und Aphis craccivora . Die Struktur-Aktivitäts-Beziehungs-(SAR-)Analysen zeigen, dass die akarizide und insektizide Aktivität signifikant von der Art des Substituenten und dem Substitutionsmuster abhängt .
Synthese von 1,3,5-Trisubstituierten-1H-Pyrazolen
Es wurde eine effiziente Synthese von 1,3,5-trisubstituierten-1H-Pyrazolen entwickelt . Diese Pyrazole wurden ausgehend von α, β-ungesättigten Aldehyden/Ketonen und Hydrazin unter Verwendung des Katalysators H3[PW12O40]/SiO2 unter Mikrowellenbestrahlung und lösungsmittelfreien Bedingungen synthetisiert . Dieses Verfahren bietet Vorteile wie umweltfreundliche Reaktionsbedingungen, einfache Durchführung, umfangreiche Substrate, gute Ausbeuten und die Wiederverwendung von H3[PW12O40]/SiO2 .
Photolumineszente und photorefraktive Materialien
1,3,5-Triarylpyrazolinverbindungen weisen eine ausgezeichnete Fluoreszenz und bessere Lochtransportcharakteristiken, thermische Stabilität und Waschbeständigkeit auf . Sie können als photolumineszente und photorefraktive Materialien eingesetzt werden .
Antileishmaniale und antimalarielle Bewertung
Eine molekulare Simulationsstudie wurde durchgeführt, um die potente in vitro-Antipromastigotenaktivität einer Verbindung zu rechtfertigen . Diese Verbindung weist ein wünschenswertes Passformmuster in der LmPTR1-Tasche (aktives Zentrum) auf, das durch eine geringere freie Bindungsenergie gekennzeichnet ist .
Wirkmechanismus
Target of Action
Sulfonamide drugs are known to inhibit and replace paba in the enzyme dihydropteroate synthetase, which is crucial for the production of folate .
Mode of Action
It can be inferred from the general mechanism of sulfonamides that this compound might inhibit the formation of dihydrofolate, tetrahydrofolate, and subsequently inhibit bacterial dna growth and cell division .
Biochemical Pathways
Based on the general mechanism of sulfonamides, it can be inferred that this compound might affect the folate synthesis pathway in bacteria .
Result of Action
Based on the general mechanism of sulfonamides, it can be inferred that this compound might inhibit bacterial growth by interfering with folate synthesis .
Biochemische Analyse
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the pyrazole derivative and the biomolecules it interacts with.
Molecular Mechanism
Pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on the dosage effects of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide in animal models. This includes data on threshold effects, as well as any toxic or adverse effects at high doses .
Eigenschaften
IUPAC Name |
1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S/c1-4-6(12(7,10)11)5(2)9(3)8-4/h1-3H3,(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEHWFDPJWBCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
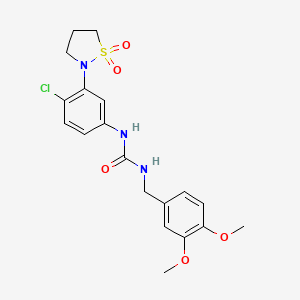
![3-[(2-chlorophenyl)methyl]-7-(pyrrolidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2422999.png)
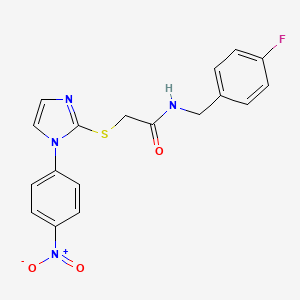
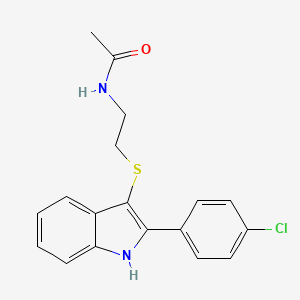
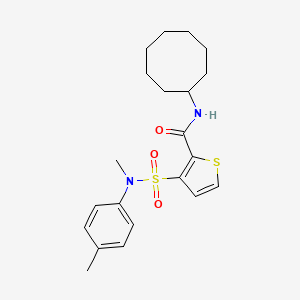
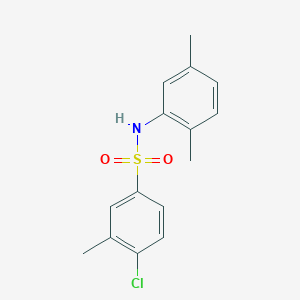

![2-Methyl-8-[2-nitro-4-(trifluoromethyl)phenoxy]quinoline](/img/structure/B2423005.png)
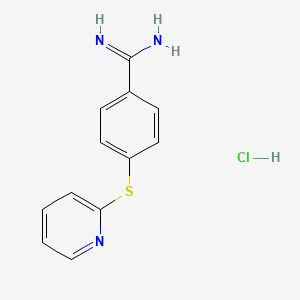
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2423010.png)
![2-amino-1-phenyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2423011.png)
![1-(2-(dimethylamino)ethyl)-4-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2423015.png)
![{[5-(4-Methylphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)
![1-[4-(Pyrrolidine-1-sulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2423019.png)
